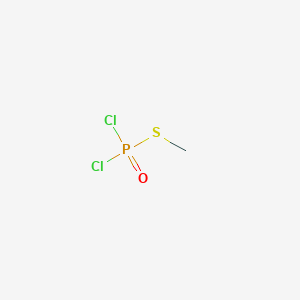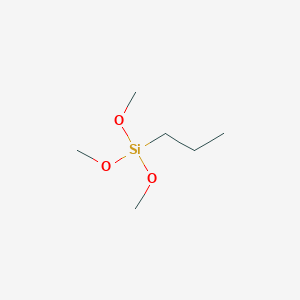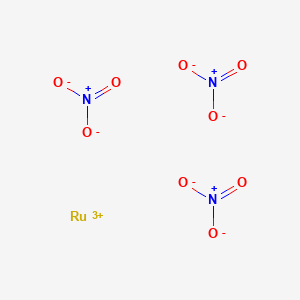
Methylthiophosphorylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylthiophosphorylchloride is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and reacts vigorously with water. Methylthiophosphorylchloride is mainly used as a reagent in organic synthesis, but it also has various other applications in scientific research.
Applications De Recherche Scientifique
Methylthiophosphorylchloride is mainly used as a reagent in organic synthesis. It is widely used in the synthesis of organophosphorus compounds, which have various applications in agriculture, medicine, and industry. Methylthiophosphorylchloride is also used in the synthesis of pesticides, flame retardants, and plasticizers. In addition, it has been used in the synthesis of phosphorus-containing dendrimers, which have potential applications in drug delivery and gene therapy.
Mécanisme D'action
Methylthiophosphorylchloride reacts with various nucleophiles, such as alcohols, amines, and thiols, to form phosphorus-containing compounds. The reaction mechanism involves the formation of an intermediate species, which then reacts with the nucleophile to form the final product. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine or a metal salt.
Biochemical and Physiological Effects:
Methylthiophosphorylchloride is a highly reactive compound that can cause severe skin and eye irritation. It is also toxic if ingested or inhaled. In addition, it can react with biological molecules, such as proteins and DNA, leading to cellular damage. Therefore, it is important to handle Methylthiophosphorylchloride with care and follow proper safety procedures.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methylthiophosphorylchloride in lab experiments is its high reactivity and selectivity. It can react with various nucleophiles to form phosphorus-containing compounds, which can be used in various applications. However, its high reactivity also makes it difficult to handle and store. In addition, it is toxic and can cause severe skin and eye irritation if not handled properly.
Orientations Futures
There are several future directions for the use of Methylthiophosphorylchloride in scientific research. One direction is the synthesis of new phosphorus-containing compounds for various applications, such as drug delivery and gene therapy. Another direction is the development of new catalysts for the reaction of Methylthiophosphorylchloride with nucleophiles, which can improve the efficiency and selectivity of the reaction. Finally, the toxicity and environmental impact of Methylthiophosphorylchloride should be further studied to ensure safe handling and disposal of the compound.
Méthodes De Synthèse
The synthesis of Methylthiophosphorylchloride involves the reaction of dimethylphosphite with sulfur chloride. The reaction takes place at room temperature and is completed within a few hours. The yield of Methylthiophosphorylchloride is high, and the purity can be improved by distillation or recrystallization.
Propriétés
Numéro CAS |
18281-76-0 |
|---|---|
Nom du produit |
Methylthiophosphorylchloride |
Formule moléculaire |
CH3Cl2OPS |
Poids moléculaire |
164.98 g/mol |
Nom IUPAC |
dichlorophosphorylsulfanylmethane |
InChI |
InChI=1S/CH3Cl2OPS/c1-6-5(2,3)4/h1H3 |
Clé InChI |
XKEDDHKQRMGTDD-UHFFFAOYSA-N |
SMILES |
CSP(=O)(Cl)Cl |
SMILES canonique |
CSP(=O)(Cl)Cl |
Autres numéros CAS |
18281-76-0 |
Synonymes |
Methylthiophosphorylchloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)








